
Ammonium3-carboxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium succinate(1-) is an ionic compound with the chemical formula ( \text{NH}_4^+ \text{C}_4 \text{H}_5 \text{O}_4^- ). It is derived from succinic acid, a dicarboxylic acid, and ammonium ions. . Ammonium succinate(1-) is commonly used in various industrial and scientific applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Ammonium succinate(1-) can be synthesized through the reaction of succinic acid with ammonium hydroxide. The reaction typically involves dissolving succinic acid in water and then adding ammonium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ammonium succinate(1-) .
Industrial Production Methods
In industrial settings, ammonium succinate(1-) can be produced through fermentation processes. Microorganisms such as Anaerobiospirillum succiniciproducens are used to ferment glucose or other sugars, producing succinic acid. The succinic acid is then neutralized with ammonium hydroxide to form ammonium succinate(1-) .
化学反応の分析
Types of Reactions
Ammonium succinate(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumaric acid.
Reduction: It can be reduced to form succinic acid.
Substitution: It can undergo substitution reactions with other ions or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Fumaric acid
Reduction: Succinic acid
Substitution: Various substituted succinates depending on the reagents used.
科学的研究の応用
Ammonium succinate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It plays a role in metabolic studies due to its involvement in the Krebs cycle.
Medicine: It is used in the development of pharmaceuticals and as a buffer in biological assays.
Industry: It is used in the production of biodegradable plastics, deicing compounds, and solvents
作用機序
The mechanism of action of ammonium succinate(1-) involves its role as an intermediate in the Krebs cycle. It participates in the conversion of succinate to fumarate, catalyzed by the enzyme succinate dehydrogenase. This reaction is crucial for the production of ATP, the energy currency of the cell .
類似化合物との比較
Similar Compounds
- Sodium succinate
- Potassium succinate
- Calcium succinate
Comparison
Ammonium succinate(1-) is unique due to its ammonium ion, which can participate in hydrogen bonding, affecting its solubility and reactivity. Compared to sodium and potassium succinate, ammonium succinate(1-) has different solubility properties and can be used in different pH conditions. Calcium succinate, on the other hand, has lower solubility in water compared to ammonium succinate(1-), making it suitable for different applications .
特性
CAS番号 |
38457-08-8 |
|---|---|
分子式 |
C4H9NO4 |
分子量 |
135.12 g/mol |
IUPAC名 |
azanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |
InChIキー |
ZBALFGIGLVIXBV-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)[O-])C(=O)O.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione](/img/structure/B12514359.png)

![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
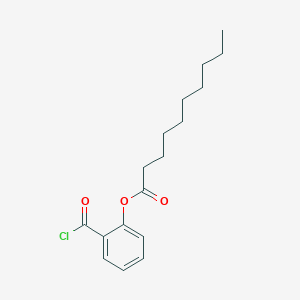

![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
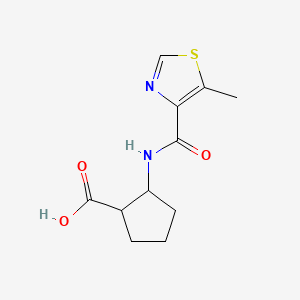

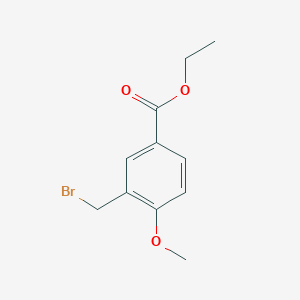
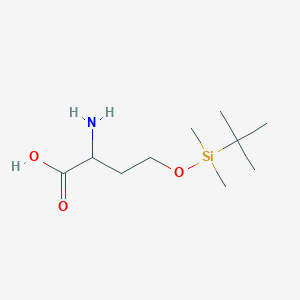
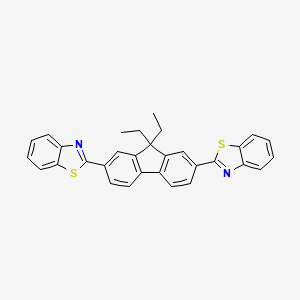
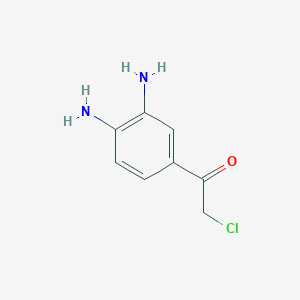
![6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)
